molecular formula C16H22N4S B13353423 4-Cyclohexyl-5-(4-(dimethylamino)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-Cyclohexyl-5-(4-(dimethylamino)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B13353423
M. Wt: 302.4 g/mol
InChI Key: MWFVNJSTXAUOID-UHFFFAOYSA-N
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Description

4-Cyclohexyl-5-(4-(dimethylamino)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique triazole-thione structure, which imparts specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-5-(4-(dimethylamino)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexyl isothiocyanate with 4-(dimethylamino)phenylhydrazine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the triazole-thione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-5-(4-(dimethylamino)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the triazole-thione to the corresponding triazole-thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, amines; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Triazole-thiol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties, showing activity against various bacterial and fungal strains.

    Medicine: Potential therapeutic agent for the treatment of infections and other diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-5-(4-(dimethylamino)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclohexyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-Cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-Cyclohexyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-Cyclohexyl-5-(4-(dimethylamino)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its dimethylamino group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C16H22N4S

Molecular Weight

302.4 g/mol

IUPAC Name

4-cyclohexyl-3-[4-(dimethylamino)phenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H22N4S/c1-19(2)13-10-8-12(9-11-13)15-17-18-16(21)20(15)14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3,(H,18,21)

InChI Key

MWFVNJSTXAUOID-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3CCCCC3

Origin of Product

United States

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